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Compound of Interest

Compound Name:
6-bromo-2H-chromene-3-

carbaldehyde

Cat. No.: B1265605 Get Quote

Spectroscopic Analysis of 6-bromo-2H-
chromene-3-carbaldehyde: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for the spectroscopic analysis and data

interpretation of 6-bromo-2H-chromene-3-carbaldehyde. Due to the limited availability of

public spectroscopic data for this specific compound, this document utilizes comprehensive

data for the structurally related analogue, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde, as

a primary example. This guide also includes data for other substituted chromene derivatives to

illustrate the influence of different functional groups on spectroscopic outcomes.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for our primary example, 4-chloro-

2-phenyl-2H-chromene-3-carbaldehyde, and a selection of other chromene derivatives for

comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1265605?utm_src=pdf-interest
https://www.benchchem.com/product/b1265605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compo
und

H-2 (s) H-5 (dd)
H-6
(ddd)

H-7
(ddd)

H-8 (dd)

Aromati
c
Protons
(m)

Aldehyd
e CHO
(s)

4-chloro-

2-phenyl-

2H-

chromen

e-3-

carbalde

hyde[1]

6.40 ppm 7.72 ppm 7.03 ppm 7.35 ppm 6.89 ppm
7.25-7.31

ppm (5H)

10.30

ppm

4-chloro-

2-(4-

nitrophen

yl)-2H-

chromen

e-3-

carbalde

hyde[1]

6.47 ppm 7.74 ppm 7.08 ppm 7.42 ppm 6.97 ppm

7.47 ppm

(d, 2H),

8.13 ppm

(d, 2H)

10.32

ppm

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Table 3: IR and Mass Spectrometry Data
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Compound IR (cm⁻¹) Mass Spectrometry (m/z)

6-bromo-3-methyl-2H-

chromen-2-one[2]

1726 (C=O), 1599, 1478,

1248, 922, 815
[M+H]⁺: 238.97

6-chloro-3-methyl-2H-

chromen-2-one[2]

1726 (C=O), 1602, 1410,

1479, 925, 815
[M+H]⁺: 195.02

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz spectrometer.

Data was acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16

transients.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 75 MHz spectrometer

with proton decoupling. A spectral width of 220 ppm, a relaxation delay of 2.0 s, and 1024

transients were used.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was ground with KBr powder and

pressed into a thin pellet.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography.
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Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a

quadrupole mass analyzer.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthetic organic compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic analysis and data interpretation for 6-
bromo-2H-chromene-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265605#spectroscopic-analysis-and-data-
interpretation-for-6-bromo-2h-chromene-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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